Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-12-6-8-13(9-7-12)26(22,23)14-10-20(11-14)18(21)17-19-15-4-2-3-5-16(15)25-17/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWESJTFLZHCVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to changes that result in their biological activity.
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc.
Biological Activity
Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d]thiazole moiety, an azetidine ring, and a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 320.36 g/mol.
Research indicates that compounds similar to benzo[d]thiazol-2-yl derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds containing the benzo[d]thiazole scaffold have been shown to inhibit specific enzymes involved in cancer progression.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
- Antioxidant Activity : The presence of the thiazole ring contributes to the antioxidant properties, which can mitigate oxidative stress in biological systems.
Biological Activity Data
Case Studies
- Anticancer Studies : A study demonstrated that benzo[d]thiazole derivatives significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis pathways. The compound induced caspase activation, leading to programmed cell death.
- Antimicrobial Efficacy : In vitro testing showed that the compound had notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating its potential as an antimicrobial agent.
- Oxidative Stress Reduction : Research highlighted that treatment with benzo[d]thiazol-2-yl derivatives significantly lowered levels of malondialdehyde (MDA), a marker for oxidative damage, in cellular models exposed to hydrogen peroxide.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Azetidine vs. Piperazine/Piperidine Derivatives
- Azetidine-Based Compounds: The target compound’s azetidine ring imposes conformational rigidity and ring strain, which may enhance binding specificity to biological targets compared to bulkier six-membered rings.
- Piperazine/Piperidine Derivatives: Compounds like (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g) () exhibit higher synthetic yields (28.1–76.6%) due to established protocols for six-membered rings. However, their larger size may reduce penetration into sterically constrained binding pockets .
Imidazothiazole Derivatives
Compounds such as (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea) () replace benzothiazole with imidazothiazole, altering electronic properties. These derivatives show high yields (75–86%) and melting points (>250°C), suggesting superior crystallinity compared to azetidine-containing analogs .
Substituent Effects
Sulfonyl Group Variations
- Similar groups in (9aa-ee) () demonstrate potent carbonic anhydrase II inhibition (IC50 < 10 nM) .
- Bulkier Substituents: Derivatives like (4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ee) () exhibit reduced solubility but increased steric hindrance, which may limit bioavailability despite high melting points (257–259°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
